3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure substituted with an azepane ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Azepane Substitution: The azepane ring can be introduced through nucleophilic substitution reactions, where the amine group of azepane reacts with the quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the azepane ring, which may result in different biological activity and chemical properties.
3-(Piperidin-1-yl)-6-chloroquinazolin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in its biological activity.
Uniqueness
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is unique due to the presence of the azepane ring, which can influence its pharmacokinetic properties and binding interactions. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
CAS No. |
89804-97-7 |
---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-(azepan-1-yl)-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C14H16ClN3O/c15-11-5-6-13-12(9-11)14(19)18(10-16-13)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
ZGUKXODIJAKXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.